molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2

4-Chlorothieno[3,2-d]pyrimidine

Cat. No. B095853
Key on ui cas rn: 16269-66-2
M. Wt: 170.62 g/mol
InChI Key: TWTODSLDHCDLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321776B2

Procedure details

The title compound was made in a similar way as that of the compound of example 80, from 3-(1-aminoethyl)-4-(5-(morpholinomethyl)thiophen-2-yl)-1H-isochromen-1-one dihydrochloride (Intermediate E3, 80 mg, 0.180 mmol) and 4-chlorothieno[3,2-d]pyrimidine (43.1 mg, 0.253 mmol) to give the title compound (52 mg, 53.3%) as yellowish solid.
Name
Intermediate E3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].N1C=C([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:17])[O:9][C:8]=2[CH:18]([NH:20][C:21]2[C:22]3[S:29][CH:28]=[CH:27][C:23]=3[N:24]=[CH:25][N:26]=2)[CH3:19])C=N1.Cl.Cl.[NH2:32][CH:33]([C:35]1[O:36][C:37](=[O:57])[C:38]2[C:43]([C:44]=1[C:45]1[S:46][C:47]([CH2:50][N:51]3[CH2:56][CH2:55][O:54][CH2:53][CH2:52]3)=[CH:48][CH:49]=1)=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH3:34]>>[ClH:1].[ClH:1].[NH2:32][CH:33]([C:35]1[O:36][C:37](=[O:57])[C:38]2[C:43]([C:44]=1[C:45]1[S:46][C:47]([CH2:50][N:51]3[CH2:56][CH2:55][O:54][CH2:53][CH2:52]3)=[CH:48][CH:49]=1)=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH3:34].[Cl:1][C:21]1[C:22]2[S:29][CH:28]=[CH:27][C:23]=2[N:24]=[CH:25][N:26]=1.[ClH:1].[O:54]1[CH2:55][CH2:56][N:51]([CH2:50][C:47]2[S:46][C:45]([C:7]3[C:16]4[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=4)[C:10](=[O:17])[O:9][C:8]=3[CH:18]([NH:20][C:21]3[C:22]4[S:29][CH:28]=[CH:27][C:23]=4[N:24]=[CH:25][N:26]=3)[CH3:19])=[CH:49][CH:48]=2)[CH2:52][CH2:53]1 |f:0.1,2.3.4,5.6.7,9.10|

Inputs

Step One
Name
Intermediate E3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(C)C=1OC(C2=CC=CC=C2C1C=1SC(=CC1)CN1CCOCC1)=O
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1N=CC(=C1)C1=C(OC(C2=CC=CC=C12)=O)C(C)NC=1C2=C(N=CN1)C=CS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC(C)C=1OC(C2=CC=CC=C2C1C=1SC(=CC1)CN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 80 mg
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.253 mmol
AMOUNT: MASS 43.1 mg
Name
Type
product
Smiles
Cl.O1CCN(CC1)CC1=CC=C(S1)C1=C(OC(C2=CC=CC=C12)=O)C(C)NC=1C2=C(N=CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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